4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone
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Overview
Description
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of trifluoromethyl groups and a spirocyclic moiety imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The synthesis begins with the formation of the 1,4-dioxa-8-azaspiro[4.5]decane moiety.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the spirocyclic intermediate with the trifluoromethylated benzophenone derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of ketones, carboxylic acids, and aldehydes.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related spirocyclic compound with similar structural features.
Trifluoromethylbenzophenone: Shares the trifluoromethyl groups and benzophenone core.
Uniqueness
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone is unique due to its combination of a spirocyclic structure and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO3/c22-17-11-16(12-18(23)19(17)24)20(26)15-3-1-14(2-4-15)13-25-7-5-21(6-8-25)27-9-10-28-21/h1-4,11-12H,5-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDPEZAEZVOVTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=C(C(=C4)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642886 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-52-6 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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